Cas no 21855-17-4 (6-(Propylcarbamoyl)pyridine-2-carboxylic acid)
6-(Propylcarbamoyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(propylcarbamoyl)pyridine-2-carboxylic acid
- 6-(Propylcarbamoyl)pyridine-2-carboxylic acid
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- MDL: MFCD12137833
- Inchi: 1S/C10H12N2O3/c1-2-6-11-9(13)7-4-3-5-8(12-7)10(14)15/h3-5H,2,6H2,1H3,(H,11,13)(H,14,15)
- InChI Key: IZXMXLGRSWULDN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C(=O)O)N=1)NCCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 243
- XLogP3: 1.2
- Topological Polar Surface Area: 79.3
6-(Propylcarbamoyl)pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 191507-2.500g |
6-(Propylcarbamoyl)pyridine-2-carboxylic acid, 95% |
21855-17-4 | 95% | 2.500g |
$1486.00 | 2023-09-07 |
6-(Propylcarbamoyl)pyridine-2-carboxylic acid Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 6-(Propylcarbamoyl)pyridine-2-carboxylic acid
6-(Propylcarbamoyl)pyridine-2-carboxylic Acid: A Comprehensive Overview
6-(Propylcarbamoyl)pyridine-2-carboxylic acid (CAS No: 21855-17-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as a precursor for advanced materials. The molecule consists of a pyridine ring substituted with a propylcarbamoyl group at the 6-position and a carboxylic acid group at the 2-position, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in the development of bioactive compounds. Researchers have explored its role as a precursor for the synthesis of various heterocyclic compounds, which are known for their pharmacological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in metabolic disorders, such as diabetes and obesity.
The synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the propylcarbamoyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed. The carboxylic acid group is often introduced via oxidation or hydrolysis steps, ensuring the stability and functionality of the final product.
One of the key advantages of this compound lies in its ability to undergo further functionalization. The presence of both carbonyl and carboxylic acid groups allows for a wide range of chemical transformations, including esterification, amidation, and cross-coupling reactions. These modifications can lead to derivatives with enhanced solubility, bioavailability, or selectivity for specific biological targets.
From an environmental perspective, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been studied for its biodegradability and eco-friendly properties. Research indicates that under certain conditions, this compound can be metabolized by microorganisms, making it a sustainable choice for applications in green chemistry.
In terms of industrial applications, this compound has found use in the production of specialty chemicals and advanced materials. Its ability to form stable complexes with metal ions has made it valuable in catalysis and coordination chemistry. Additionally, derivatives of this compound have been explored for their potential in drug delivery systems and as stabilizers in polymer formulations.
The latest advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties due to its conjugated system, which can be exploited for applications in optoelectronics and sensors.
In conclusion, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (CAS No: 21855-17-4) is a multifaceted compound with promising applications across various scientific disciplines. Its structural versatility, combined with recent research findings, positions it as a key player in the development of innovative solutions in chemistry and beyond.
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